Z-Gly-Pro-AMC Demonstrates 17-Fold Higher Affinity and Linear Kinetics for Prolyl Oligopeptidase Compared to Suc-Gly-Pro-AMC
In a direct kinetic comparison, the fluorogenic substrate derivative Z-Gly-Pro-AMC exhibits superior and predictable behavior as a probe for prolyl oligopeptidase (POP) activity relative to the closely related analog Suc-Gly-Pro-AMC. While Z-Gly-Pro-AMC adheres to standard Michaelis-Menten kinetics, allowing for straightforward rate calculations, Suc-Gly-Pro-AMC displays non-hyperbolic, substrate inhibition kinetics, which complicates assay design and data interpretation [1].
| Evidence Dimension | Michaelis constant (Km) for porcine brain prolyl oligopeptidase |
|---|---|
| Target Compound Data | Km = 30 ± 3 µM (Z-Gly-Pro-AMC) |
| Comparator Or Baseline | Km = 510 ± 150 µM (Suc-Gly-Pro-AMC); Substrate inhibition constant (Kis) = 270 ± 90 µM |
| Quantified Difference | Km is 17-fold lower (30 µM vs 510 µM). Z-Gly-Pro-AMC shows no substrate inhibition; Suc-Gly-Pro-AMC does. |
| Conditions | In vitro enzymatic assay with purified porcine brain prolyl oligopeptidase; fluorescence detection. |
Why This Matters
The 17-fold higher affinity and linear kinetics of the Z-protected substrate ensures more sensitive, accurate, and reproducible enzyme assays, directly reducing material waste and experimental variability in high-throughput screening environments.
- [1] Venäläinen, J. I., et al. (2002). Substrate-dependent, non-hyperbolic kinetics of pig brain prolyl oligopeptidase and its tight binding inhibition by JTP-4819. Biochemical Pharmacology, 64(3), 463–471. View Source
